molecular formula C8H11BrN2O B15198522 (3-Bromo-2-methoxybenzyl)hydrazine

(3-Bromo-2-methoxybenzyl)hydrazine

Cat. No.: B15198522
M. Wt: 231.09 g/mol
InChI Key: RWEIBNRLYYKJPU-UHFFFAOYSA-N
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Description

(3-Bromo-2-methoxybenzyl)hydrazine is a high-purity chemical reagent designed for advanced research and development applications. This compound serves as a versatile synthon and key building block in organic and medicinal chemistry. Its molecular structure, featuring both a nucleophilic hydrazine group and an electrophilic bromo-methoxybenzyl backbone, makes it highly valuable for constructing complex molecules, particularly in the synthesis of heterocyclic compounds and hydrazone-based Schiff bases . In pharmaceutical research, derivatives of hydrazines are extensively explored for their broad biological activities. This compound can be used as a precursor for developing novel ligands and potential therapeutic agents with investigated applications in antimicrobial, anticancer, antifungal, and anti-inflammatory studies . The bromine atom also allows for further functionalization via metal-catalyzed cross-coupling reactions, expanding its utility in creating diverse molecular libraries. Researchers utilize this compound under rigorous laboratory conditions to develop new metal complexes for catalytic applications or as probes for biological systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled environment.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(3-bromo-2-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11BrN2O/c1-12-8-6(5-11-10)3-2-4-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

RWEIBNRLYYKJPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)CNN

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Methoxybenzyl Hydrazine and Precursors

Synthesis of (3-Bromo-2-methoxybenzyl)bromide as a Key Intermediate

A crucial component in the synthesis of the target hydrazine (B178648) is (3-Bromo-2-methoxybenzyl)bromide. This intermediate is typically synthesized through the bromination of a suitable methoxybenzyl derivative.

Bromination Strategies for 3-Methoxybenzyl Derivatives

The synthesis of brominated methoxybenzyl compounds often starts with a commercially available precursor, which is then subjected to bromination. A common strategy involves the bromination of 3-methoxybenzyl alcohol using reagents like phosphorus tribromide or hydrobromic acid. nbinno.com These reactions require careful control of conditions to achieve selective bromination at the desired position. nbinno.com

Another approach is the direct bromination of a substituted benzoic acid. For instance, the bromination of 2,6-dimethoxybenzoic acid can be achieved using bromine in a suitable solvent like chloroform. google.com This method can be adapted for the synthesis of various brominated methoxybenzyl derivatives.

Furthermore, electrophilic aromatic substitution reactions on catechins, which contain methoxy-like functional groups, have been studied. usda.gov These studies provide insights into the regioselectivity of bromination on activated aromatic rings, which is relevant to the synthesis of brominated methoxybenzyl compounds. usda.gov The use of brominating agents like pyridinium (B92312) hydrobromide-perbromide or bromine itself can lead to a mixture of mono- and di-substituted products, highlighting the importance of reaction control. usda.gov

Starting MaterialBrominating AgentProductReference
3-Methoxybenzyl alcoholPhosphorus tribromide3-Methoxybenzyl bromide nbinno.com
2,6-Dimethoxybenzoic acidBromine/Chloroform3-Bromo-2,6-dimethoxybenzoic acid google.com
(+)-CatechinPyridinium hydrobromide-perbromide6-Bromocatechin, 8-Bromocatechin, 6,8-Dibromocatechin usda.gov

Alternative Routes to Brominated Methoxybenzyl Halides

Beyond direct bromination, alternative methods exist for preparing brominated methoxybenzyl halides. One such method involves the Appel reaction, where an alcohol is converted to the corresponding bromide using carbon tetrabromide and triphenylphosphine. This reaction is particularly useful for converting p-methoxybenzyl alcohol to p-methoxybenzyl bromide and can be adapted for other isomers.

Direct Hydrazination Approaches

Once the key intermediate, (3-Bromo-2-methoxybenzyl)bromide, is obtained, the next critical step is the introduction of the hydrazine moiety. This is typically achieved through a direct reaction with a hydrazine source.

Reaction of (3-Bromo-2-methoxybenzyl)bromide with Hydrazine Hydrate (B1144303)

The most direct method for the synthesis of (3-Bromo-2-methoxybenzyl)hydrazine is the reaction of (3-Bromo-2-methoxybenzyl)bromide with hydrazine hydrate. This nucleophilic substitution reaction involves the displacement of the bromide ion by the hydrazine nucleophile. Similar reactions are known in the synthesis of other hydrazine derivatives, such as the reaction of 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) with hydrazine to form a 3-aminoindazole. nih.gov The reaction of 3-bromo-4-methoxy benzaldehyde (B42025) with hydrazine hydrate in ethanol (B145695), in the presence of an acid catalyst, leads to the formation of the corresponding hydrazone, demonstrating the reactivity of hydrazine with substituted benzyl (B1604629) derivatives. nih.gov

Optimization of Reaction Conditions for Hydrazination

Formation through Reduction of Azo Compounds Bearing the (3-Bromo-2-methoxybenzyl) Moiety

The reduction of azo compounds (-N=N-) provides a direct route to the corresponding 1,2-disubstituted hydrazines (hydrazo compounds, -NH-NH-). This method can be applied to synthesize (3-bromo-2-methoxybenzyl)hydrazine from a suitable azo precursor that contains the (3-bromo-2-methoxybenzyl) group. The synthesis would first require the formation of an appropriate azobenzene (B91143) derivative, followed by its reduction.

A variety of reducing agents and systems have been shown to be effective for the conversion of azoarenes to hydrazoarenes. organic-chemistry.org These methods are often chemoselective, leaving other functional groups, such as the bromo and methoxy (B1213986) substituents on the aromatic ring, intact. organic-chemistry.orgresearchgate.net

Commonly used reduction systems include:

Hydrazine Hydrate : Can be used as a reductant, sometimes in the presence of a catalyst, to reduce the azo bond. tandfonline.comresearchgate.net

Sodium Dithionite (B78146) : An aqueous solution of sodium dithionite is an effective reagent for reducing azobenzenes to hydrazines in excellent yields. organic-chemistry.org

Catalytic Transfer Hydrogenation : An efficient Fe/CaCl2 system can be used for the reductive cleavage of azo compounds. organic-chemistry.org

Magnesium/Ammonium (B1175870) Chloride : The use of magnesium powder in the presence of ammonium chloride in methanol (B129727) provides a mild method for reducing azo compounds to their hydrazo counterparts. researchgate.net

Table 3: Comparison of Azo Compound Reduction Methods

Reducing System Catalyst/Medium Key Advantages Reference
Sodium Dithionite Aqueous solution Excellent yields, simple procedure. organic-chemistry.org
Fe/CaCl₂ Catalytic transfer hydrogenation Tolerates sensitive functional groups (halides, esters). organic-chemistry.org
Hydrazine Hydrate Ethanol, no catalyst Mild conditions, environmentally benign. tandfonline.com
Mg/NH₄Cl Methanol Room temperature reaction, rapid, selective. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Methoxybenzyl Hydrazine

Reactions Involving the Hydrazine (B178648) Moiety

The lone pairs of electrons on the two adjacent nitrogen atoms of the hydrazine group make it a potent nucleophile, readily participating in a variety of chemical transformations. These reactions are fundamental to the synthesis of a wide range of more complex molecules.

N-Alkylation Reactions

N-alkylation of hydrazines involves the introduction of one or more alkyl groups onto the nitrogen atoms. This process can be challenging to control due to the potential for overalkylation.

Direct alkylation of hydrazines with alkyl halides can lead to a mixture of mono-, di-, and even tri- and tetra-alkylated products, making it a problematic approach for selective synthesis. To achieve selective alkylation, strategies often involve the use of protecting groups or the formation of a nitrogen dianion intermediate. organic-chemistry.orgacs.org Metalation of a protected hydrazine, such as PhNHNHBoc, with a strong base like n-butyllithium forms a stable nitrogen dianion. organic-chemistry.orgacs.org This highly reactive intermediate can then be selectively alkylated. organic-chemistry.orgacs.org The choice of the alkylating agent and reaction conditions, such as temperature and solvent, can significantly influence the outcome, with more reactive halides (iodides > bromides > chlorides) and less sterically hindered electrophiles reacting faster. organic-chemistry.orgacs.org

Table 1: General Strategies for Selective Hydrazine Alkylation

Strategy Description Key Reagents Outcome
Direct Alkylation Reaction with alkyl halides. Alkyl halide, Base Often results in overalkylation, leading to a mixture of products.
Dianion Formation Metalation of a protected hydrazine to form a dianion, followed by alkylation. Protected hydrazine (e.g., PhNHNHBoc), n-Butyllithium, Alkyl halide Allows for selective mono- or di-alkylation. organic-chemistry.orgacs.org

| Reductive Alkylation | Condensation with an aldehyde or ketone followed by reduction. | Aldehyde/Ketone, Reducing agent | Can introduce a single branched substituent. |

This table provides a generalized overview of alkylation strategies for hydrazines.

N-Acylation Reactions

N-acylation of (3-Bromo-2-methoxybenzyl)hydrazine involves the introduction of an acyl group (R-C=O) onto one of the nitrogen atoms. This is typically achieved by reacting the hydrazine with an acylating agent such as an acyl chloride or an acid anhydride. The more nucleophilic terminal nitrogen atom of the hydrazine is generally the site of acylation. The resulting N-acylhydrazines, also known as hydrazides, are stable compounds and important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. For example, hydrazides can be prepared by treating an ester with hydrazine hydrate (B1144303). nih.gov These hydrazides can then undergo further reactions, such as condensation with aldehydes or cyclization, to form more complex molecules. nih.gov

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

(3-Bromo-2-methoxybenzyl)hydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The formation of hydrazones is a key step in many synthetic transformations. acs.org For instance, a mixture of 3-bromo-4-methoxy benzaldehyde (B42025) and hydrazine hydrate, when refluxed in ethanol (B145695) with a catalytic amount of acid, yields the corresponding hydrazone. nih.gov Hydrazones themselves can be valuable intermediates. nih.gov

Table 2: Examples of Hydrazone Formation

Hydrazine Derivative Carbonyl Compound Product Conditions
Hydrazine hydrate 3-Bromo-4-methoxy benzaldehyde (2 equiv.) (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine Ethanol, H2SO4 (cat.), Reflux nih.gov
Hydrazine Ketones/Aldehydes Hydrazone In situ formation for further reaction acs.org

This table illustrates the formation of hydrazones from hydrazines and carbonyl compounds under various conditions.

Cyclization Reactions to Form Nitrogen Heterocycles (e.g., Triazoles, Pyrazoles)

The hydrazine moiety is a crucial building block for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A classic and widely used method for pyrazole (B372694) synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. dergipark.org.trbeilstein-journals.orgnih.govmdpi.com The reaction of (3-Bromo-2-methoxybenzyl)hydrazine with a 1,3-diketone would proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The reaction can sometimes lead to a mixture of regioisomers, depending on the substituents on the 1,3-dicarbonyl compound and the hydrazine. beilstein-journals.orgnih.gov Multicomponent reactions, involving, for example, an aldehyde, malononitrile, and a hydrazine, also provide efficient routes to highly substituted pyrazoles. beilstein-journals.org

Triazoles: Triazoles are five-membered heterocycles with three nitrogen atoms. There are two common isomers: 1,2,3-triazoles and 1,2,4-triazoles.

1,2,4-Triazoles: These can be synthesized from hydrazines through several routes. One common method involves the reaction of a hydrazide (formed by N-acylation of a hydrazine) with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate to effect cyclization. nih.gov Another approach is the reaction of hydrazides with isocyanates or isothiocyanates.

1,2,3-Triazoles: The synthesis of 1,2,3-triazoles often involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. While (3-Bromo-2-methoxybenzyl)hydrazine is not a direct precursor, it could be converted to the corresponding azide to participate in such reactions. Alternatively, some methods allow for the construction of the 1,2,3-triazole ring from hydrazones. beilstein-journals.org For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides can be used to synthesize polysubstituted 1,2,3-triazoles. organic-chemistry.org

Table 3: Heterocycles from Hydrazine Derivatives

Heterocycle Synthetic Precursors General Method
Pyrazoles Hydrazine, 1,3-Diketone Cyclocondensation dergipark.org.trnih.govmdpi.com
Pyrazoles Hydrazine, Aldehyde, Malononitrile Multicomponent Reaction beilstein-journals.org
1,2,4-Triazoles Hydrazide, Carbon Disulfide, Hydrazine Hydrate Cyclization nih.gov
1,2,3-Triazoles Azide, Alkyne [3+2] Cycloaddition

| 1,2,3-Triazoles | Hydrazone | Rearrangement/Cyclization beilstein-journals.org |

This table summarizes common synthetic routes to pyrazoles and triazoles starting from hydrazine derivatives.

Reactions Involving the Brominated Aromatic Ring

The presence of a bromine atom on the aromatic ring opens up a wide array of synthetic possibilities, primarily through cross-coupling reactions, nucleophilic aromatic substitution, and radical reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org The bromine atom in (3-Bromo-2-methoxybenzyl)hydrazine makes it a suitable substrate for such reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. Reacting (3-Bromo-2-methoxybenzyl)hydrazine with an appropriate boronic acid or ester would lead to the formation of a biaryl compound, replacing the bromine atom with an aryl or vinyl group.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. This would allow for the introduction of an alkyne moiety at the bromine position of (3-Bromo-2-methoxybenzyl)hydrazine.

These cross-coupling reactions are generally tolerant of various functional groups, making them highly valuable for the late-stage functionalization of complex molecules. acs.org

The following table provides examples of potential cross-coupling reactions involving (3-Bromo-2-methoxybenzyl)hydrazine.

Reaction TypeCoupling PartnerPotential ProductReference
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)(3-Aryl-2-methoxybenzyl)hydrazine acs.org
Sonogashira CouplingTerminal alkyne (RC≡CH)(3-Alkynyl-2-methoxybenzyl)hydrazine acs.org

This table showcases potential applications of cross-coupling reactions with the specified compound.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chadsprep.comyoutube.commasterorganicchemistry.com For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub

In the case of (3-Bromo-2-methoxybenzyl)hydrazine, the methoxy (B1213986) group is an electron-donating group, and the hydrazine group is not a strong electron-withdrawing group. Therefore, direct SNAr reactions at the bromine position are generally not favored under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible. pressbooks.pubkhanacademy.org The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has been shown to result in nucleophilic substitution, indicating that with appropriate substrate activation, such reactions can proceed. researchgate.net

Aryl halides, including aryl bromides, can participate in radical reactions. wikipedia.org The carbon-bromine bond can be cleaved homolytically to generate an aryl radical, which is a highly reactive intermediate. chemrxiv.org This can be achieved through various methods, including the use of radical initiators or photolysis. acs.org

Once formed, the aryl radical can participate in a variety of transformations, such as hydrogen atom abstraction or addition to alkenes. wikipedia.org For instance, aryl radicals generated from aryl halides can be used in hydroarylation reactions. chemrxiv.org Recent studies have also demonstrated the use of photoredox-generated phenyl radicals to mediate halogen-atom transfer (XAT) from alkyl iodides, which then engage in copper-catalyzed cross-coupling reactions. acs.org A similar strategy could potentially be applied to activate the C-Br bond in (3-Bromo-2-methoxybenzyl)hydrazine for subsequent transformations.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is an ether linkage, and its primary reactivity involves cleavage to reveal a hydroxyl group. This transformation is a common deprotection strategy in organic synthesis. organic-chemistry.org

Cleavage of aryl methyl ethers can be achieved under various conditions. Common reagents for this purpose include strong acids like hydrogen bromide (HBr) or boron tribromide (BBr₃). Additionally, Lewis acids in the presence of nucleophilic scavengers can also be effective. kiesslinglab.comresearchgate.net For example, a method using catalytic amounts of hydrochloric acid in hexafluoro-2-propanol has been reported for the chemoselective cleavage of p-methoxybenzyl ethers. universiteitleiden.nl The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure selectivity. nih.gov

Cleavage of the methoxy group in (3-Bromo-2-methoxybenzyl)hydrazine would yield (3-Bromo-2-hydroxybenzyl)hydrazine. This transformation could be a key step in the synthesis of derivatives where a free phenolic hydroxyl group is required for further functionalization or for its biological activity.

The table below summarizes the potential deprotection of the methoxy group.

Starting MaterialReagent/ConditionsPotential ProductReference
(3-Bromo-2-methoxybenzyl)hydrazineBBr₃ or HBr(3-Bromo-2-hydroxybenzyl)hydrazine organic-chemistry.org
(3-Bromo-2-methoxybenzyl)hydrazineHCl/Hexafluoro-2-propanol(3-Bromo-2-hydroxybenzyl)hydrazine universiteitleiden.nl

This table highlights a key transformation of the methoxy group based on established deprotection methods.

Demethylation and Subsequent Functionalization (e.g., Ether Cleavage)

The methoxy group on the aromatic ring of (3-Bromo-2-methoxybenzyl)hydrazine represents a key site for chemical modification, primarily through ether cleavage. This transformation would yield a phenolic hydroxyl group, significantly altering the compound's electronic properties and providing a new handle for further functionalization.

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis, typically requiring strong acid or Lewis acid catalysis. masterorganicchemistry.com Common reagents for this purpose include hydrogen halides (such as HBr or HI) and boron trihalides (like BBr₃). masterorganicchemistry.com The reaction generally proceeds via protonation or coordination of the ether oxygen to the acid, making it a better leaving group, followed by nucleophilic attack on the methyl group (an SN2 mechanism) or, less commonly for aryl ethers, on the aromatic carbon. masterorganicchemistry.com

For (3-Bromo-2-methoxybenzyl)hydrazine, treatment with a reagent like boron tribromide would be expected to effect demethylation, yielding (3-Bromo-2-hydroxybenzyl)hydrazine. The presence of the ortho-bromo substituent may influence the reaction rate but is unlikely to prevent the reaction. The resulting phenolic compound would be a versatile intermediate for further synthesis, allowing for reactions such as O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

Reaction Type Typical Reagents Potential Product from (3-Bromo-2-methoxybenzyl)hydrazine References
Ether DemethylationBBr₃, HBr, HI(3-Bromo-2-hydroxybenzyl)hydrazine masterorganicchemistry.com
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃)(3-Bromo-2-(alkoxy)benzyl)hydrazine-
O-AcylationAcyl chloride, Base (e.g., Pyridine)2-(Hydrazinylmethyl)-6-bromophenyl acetate-

C-H Functionalization Directed by the Hydrazine Moiety

The hydrazine group in (3-Bromo-2-methoxybenzyl)hydrazine can act as a powerful directing group in transition metal-catalyzed C-H functionalization reactions. This approach allows for the selective introduction of new substituents onto the molecule, offering an atom-economical and efficient route to more complex structures.

Ortho-C-H Functionalization on the Aromatic Ring

The nitrogen atoms of the hydrazine moiety can coordinate to a transition metal center, bringing the metal catalyst into close proximity to the ortho-C-H bonds of the aromatic ring. This chelation assistance facilitates the cleavage of a specific C-H bond and its subsequent functionalization. While no direct studies on (3-Bromo-2-methoxybenzyl)hydrazine have been reported, research on similar phenylhydrazine (B124118) systems demonstrates the viability of this strategy. For instance, rhodium(III) catalysts have been effectively used for the C-H functionalization of phenylhydrazines. nih.gov

In the case of (3-Bromo-2-methoxybenzyl)hydrazine, the hydrazine moiety could direct the functionalization of the C-H bond at the C6 position of the benzene (B151609) ring. This would lead to the introduction of various groups, such as aryl, alkyl, or alkenyl moieties, depending on the coupling partner used in the reaction.

Reaction Type Catalyst System (Example) Potential Site of Functionalization Potential Products References
Ortho-Arylation[RhCpCl₂]₂, AgSbF₆C6-H of the aromatic ring(3-Bromo-6-aryl-2-methoxybenzyl)hydrazine nih.gov
Ortho-Alkenylation[RhCpCl₂]₂, NaOAcC6-H of the aromatic ring(3-Bromo-2-methoxy-6-alkenylbenzyl)hydrazine-

Activation of C-H Bonds Adjacent to Nitrogen

The benzylic C-H bonds (the -CH₂- group) adjacent to the hydrazine nitrogen are also susceptible to activation. Transition metal catalysts can facilitate the cleavage of these sp³ C-H bonds, leading to the formation of a metal-benzyl intermediate that can then undergo further reactions. This type of transformation has been explored for benzylamines and related structures, often utilizing ruthenium(II) or other late transition metals. researchgate.netrsc.orgnih.gov

For (3-Bromo-2-methoxybenzyl)hydrazine, a catalytic system could enable the functionalization of the benzylic position. For example, an oxidative coupling with another molecule could lead to the formation of a new C-C bond at this site. Alternatively, intramolecular cyclization reactions could be envisioned if a suitable coupling partner is present elsewhere in the molecule. The development of photoredox catalysis has also opened new avenues for the acylation of benzylic C-H bonds, a transformation that could potentially be applied to this substrate. nih.gov

Reaction Type Catalyst System (Example) Site of Functionalization Potential Products References
Benzylic AcylationNHC/Photoredox CatalysisBenzylic -CH₂-1-(3-Bromo-2-methoxyphenyl)-2-acylhydrazine nih.gov
Benzylic ArylationPalladium CatalystBenzylic -CH₂-(1-Aryl-1-(3-bromo-2-methoxyphenyl)methyl)hydrazine uwf.edu

Spectroscopic and Structural Elucidation of 3 Bromo 2 Methoxybenzyl Hydrazine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for the identification of functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of (3-Bromo-2-methoxybenzyl)hydrazine would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the hydrazine (B178648) moiety (-NH-NH2) would give rise to N-H stretching vibrations, typically observed in the region of 3400-3200 cm⁻¹. The primary amine (-NH2) part of the hydrazine group usually shows two bands in this region, corresponding to symmetric and asymmetric stretching modes. The N-H bending vibrations are expected in the 1650-1580 cm⁻¹ range.

The aromatic ring is expected to show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,2,3-trisubstituted) would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.

The methoxy (B1213986) group (-OCH3) would be identified by its characteristic C-H stretching vibrations around 2950 and 2850 cm⁻¹ and a strong C-O stretching band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 680-515 cm⁻¹ range.

Without experimental data, a precise data table cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of (3-Bromo-2-methoxybenzyl)hydrazine would provide detailed information about the different types of protons and their neighboring environments.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their chemical shifts and coupling patterns (doublets, triplets, or multiplets) would be determined by the electronic effects of the bromo and methoxy substituents. The bromine atom is an electron-withdrawing group via induction but a weak deactivator, while the methoxy group is an electron-donating group. The precise shifts would depend on the specific electronic environment of each proton.

Methoxy Protons: The three protons of the methoxy group (-OCH3) would appear as a sharp singlet, typically in the region of δ 3.5-4.0 ppm.

Benzyl (B1604629) Protons: The two protons of the benzyl group (-CH2-) would likely appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the adjacent hydrazine and aromatic ring, expected in the range of δ 3.5-4.5 ppm.

Hydrazine Protons: The protons of the hydrazine moiety (-NH-NH2) would appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O). The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature.

A specific data table of chemical shifts and coupling constants cannot be provided without experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in (3-Bromo-2-methoxybenzyl)hydrazine.

Aromatic Carbons: The six carbons of the benzene ring would appear in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbon attached to the bromine atom (C-Br) would be influenced by the heavy atom effect, and its chemical shift can be predicted based on empirical data for similar compounds. The carbon attached to the methoxy group (C-O) would appear at a significantly downfield shift.

Methoxy Carbon: The carbon of the methoxy group (-OCH3) would resonate in the range of δ 55-65 ppm.

Benzyl Carbon: The benzylic carbon (-CH2-) would be expected to appear in the range of δ 40-50 ppm.

A detailed table of chemical shifts is not available.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY)

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, helping to confirm the conformation of the molecule. However, no such studies have been found in the literature for (3-Bromo-2-methoxybenzyl)hydrazine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized forms. In the analysis of (3-Bromo-2-methoxybenzyl)hydrazine, the molecular ion peak is expected to be a distinctive doublet due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. docbrown.info This results in two peaks of almost equal intensity, M and M+2, which is a clear indicator of a monobrominated compound. docbrown.infomiamioh.edu

The fragmentation of the molecular ion provides further structural information. For benzyl derivatives, a primary fragmentation pathway is α-cleavage, the breaking of the bond between the benzyl carbon and the adjacent atom. miamioh.edu In the case of (3-Bromo-2-methoxybenzyl)hydrazine, this would involve the cleavage of the C-N bond connecting the benzyl group to the hydrazine moiety. The fragmentation pattern of benzyl compounds can be complex, but key fragment ions often include the tropylium (B1234903) ion or substituted tropylium ions. core.ac.uk

While specific experimental mass spectral data for (3-Bromo-2-methoxybenzyl)hydrazine is not widely published, a theoretical fragmentation pattern can be proposed based on established principles. The molecular weight of (3-Bromo-2-methoxybenzyl)hydrazine (C₈H₁₁BrN₂O) is approximately 230.01 g/mol . Therefore, its mass spectrum would be expected to show the following features:

Table 1: Predicted Mass Spectrometry Fragmentation for (3-Bromo-2-methoxybenzyl)hydrazine

m/z (Mass-to-Charge Ratio)Ion StructureFragmentation Pathway
230/232[C₈H₁₁BrN₂O]⁺Molecular Ion (M/M+2 peak)
201/203[C₇H₆BrO]⁺Loss of NH₂NH₂ from the benzyl fragment
199/201[C₈H₁₀BrN]⁺Loss of the -NH₂ group
122[C₇H₇O]⁺2-methoxybenzyl cation (from cleavage of C-Br and loss of H)
91[C₇H₇]⁺Tropylium ion (further fragmentation)

Note: This table is a prediction based on general fragmentation principles for similar chemical structures and is not derived from experimental data for (3-Bromo-2-methoxybenzyl)hydrazine.

Electronic Absorption (UV-Visible) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The absorption spectrum is highly dependent on the molecule's electronic structure, particularly the presence of chromophores and auxochromes. shimadzu.com

The core chromophore in (3-Bromo-2-methoxybenzyl)hydrazine is the benzene ring. Unsubstituted benzene typically exhibits absorption bands around 255 nm. shimadzu.com The substituents on the ring—the bromo (-Br), methoxy (-OCH₃), and benzylhydrazine (B1204620) (-CH₂NHNH₂) groups—act as auxochromes. These groups possess non-bonding electrons that can interact with the π-electron system of the benzene ring, generally causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. shimadzu.com

Specifically:

The methoxy group is a strong auxochrome that can cause a significant red shift.

The bromo group also acts as an auxochrome, influencing the absorption spectrum.

The hydrazine moiety can contribute to n→π* transitions. researchgate.net

The resulting UV-Vis spectrum for (3-Bromo-2-methoxybenzyl)hydrazine is expected to show absorption maxima at wavelengths longer than that of benzene. The exact position and intensity of these peaks are also influenced by the solvent used for analysis. researchgate.net For example, studies on other hydrazine derivatives, such as 3,4-dihydroxybenzylidenehydrazine, show distinct absorption peaks that vary with the solvent (e.g., DMSO vs. methanol). researchgate.net

Table 2: Expected UV-Visible Absorption Data for (3-Bromo-2-methoxybenzyl)hydrazine

Transition TypeExpected λₘₐₓ (nm)RegionNotes
π → π> 255UV-B/UV-AShifted from the primary benzene absorption due to auxochromic effects of substituents.
n → πVariableUV-APotentially from the non-bonding electrons on the nitrogen and oxygen atoms. May appear as a shoulder on the main π → π* band.

Note: The values in this table are generalized expectations based on the structure. Specific experimental values are required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice. vensel.org

While a crystal structure for (3-Bromo-2-methoxybenzyl)hydrazine itself is not publicly available, data from closely related derivatives illustrate the power of this technique. For instance, the crystal structure of (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine , a dimeric hydrazone derivative, has been determined. nih.gov This analysis reveals critical structural details that arise from the bromo and methoxy substitutions on the benzylidene rings.

In the crystal structure of this derivative, the molecule is not planar; the two benzene rings are twisted relative to each other with a significant dihedral angle. nih.gov The crystal packing is stabilized by weak intermolecular forces. nih.gov Such analyses are crucial for understanding structure-property relationships. Similar studies on other hydrazine derivatives confirm the formation of extensive hydrogen bonding networks, which dictate the supramolecular architecture. researchgate.net

Table 3: Crystallographic Data for the Derivative (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine

ParameterValueReference
Chemical FormulaC₁₆H₁₄Br₂N₂O₂ nih.gov
Molecular Weight426.11 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n
a (Å)10.1354 (8) nih.gov
b (Å)10.550 (1) nih.gov
c (Å)15.6055 (12) nih.gov
β (°)96.680 (7) nih.gov
Volume (ų)1657.3 (2) nih.gov
Z (Molecules/Unit Cell)4 nih.gov
Dihedral Angle (Benzene Rings)33.4 (2)° nih.gov
C-N-N-C Torsion Angle167.5 (4)° nih.gov

Disclaimer: The data presented in this table is for the related derivative (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine and is used for illustrative purposes only. It is not the crystal structure of (3-Bromo-2-methoxybenzyl)hydrazine.

Computational and Theoretical Investigations of 3 Bromo 2 Methoxybenzyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure, reactivity, and electronic properties of chemical compounds. These theoretical methods provide a lens into molecular behavior at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. For hydrazine (B178648) derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), are commonly employed to investigate their molecular properties.

Studies on analogous hydrazine compounds demonstrate that DFT methods are effective in optimizing molecular geometries and analyzing electronic structures. For instance, in a study on a series of (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were utilized to explore their structural and electronic properties. These studies highlight significant polarization effects that influence the reactivity and stability of the molecules. While specific DFT data for (3-Bromo-2-methoxybenzyl)hydrazine is not available, these studies on similar compounds suggest that the B3LYP functional would be a suitable choice for such an analysis.

Molecular Geometry Optimization

The optimization of molecular geometry is a crucial step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For hydrazine derivatives, the geometry around the N-N bond and the orientation of the substituted benzyl (B1604629) group are of particular interest.

In a related compound, (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine, X-ray crystallography revealed a slightly twisted hydrazine group with C-N-N-C torsion angles of 167.5(4)°. nih.gov The dihedral angle between the two benzene (B151609) rings in this dimeric structure was found to be 33.4(2)°. nih.gov For (3-Bromo-2-methoxybenzyl)hydrazine, it is expected that the benzyl group would adopt a low-energy conformation relative to the hydrazine moiety.

Computational studies on similar hydrazine derivatives using DFT have been successful in predicting geometric parameters that are in good agreement with experimental data. A theoretical geometry optimization of (3-Bromo-2-methoxybenzyl)hydrazine would likely be performed using a method like B3LYP/6-311++G(d,p) to obtain reliable predictions of bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters for a Related Hydrazine Derivative (Data based on the crystallographic study of (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine)

ParameterValue
C-N-N-C Torsion Angle167.5(4)°
Dihedral Angle Between Benzene Rings33.4(2)°
Source: nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of this analysis include the examination of frontier molecular orbitals and the mapping of the molecular electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

In studies of various hydrazine derivatives, the HOMO-LUMO energy gap has been calculated using DFT methods. For a series of (E)-1-(2,4-dinitrophenyl)-2-(substituted-benzylidene) hydrazine compounds, these calculations provided insights into their electronic properties and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For (3-Bromo-2-methoxybenzyl)hydrazine, the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group on the benzyl ring would influence the energies of the frontier orbitals.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gap for a Hydrazine Derivative (Conceptual data based on typical values for similar organic molecules)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue represents areas of positive potential (electron-poor).

For hydrazine derivatives, MEP maps reveal that the nitrogen atoms of the hydrazine group are typically electron-rich (red or yellow regions), making them susceptible to electrophilic attack. The aromatic ring will exhibit a more complex potential distribution due to the substituents. In the case of (3-Bromo-2-methoxybenzyl)hydrazine, the electronegative bromine atom would create a region of positive potential, while the oxygen of the methoxy group would contribute to a negative potential region. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Lack of Publicly Available Computational Data for (3-Bromo-2-methoxybenzyl)hydrazine Precludes Article Generation

A thorough and extensive search for computational and theoretical investigations into the chemical compound (3-Bromo-2-methoxybenzyl)hydrazine has revealed a significant lack of publicly available scientific literature and data. Despite targeted searches utilizing the compound's name, CAS number (2229400-29-5), and specific computational chemistry terminology, no dedicated studies containing the detailed information required to construct the requested article were found.

The user's request specified a detailed article structure, including sections on atomic charge distribution (Mulliken charges, NBOs), dipole moment calculations, simulated spectroscopic properties (IR, Raman, NMR, UV-Vis), and conformational analysis. Generating a scientifically accurate and informative article that strictly adheres to this outline is contingent upon the existence of published research that has performed these specific computational analyses on (3-Bromo-2-methoxybenzyl)hydrazine.

Consequently, it is not possible to provide an article with the requested "detailed research findings" and "data tables" for (3-Bromo-2-methoxybenzyl)hydrazine. The creation of such content would necessitate performing novel computational chemistry research on the molecule, which is beyond the scope of this service.

Therefore, the requested article cannot be generated at this time due to the absence of the foundational scientific data.

Based on a comprehensive search of available scientific literature, there are currently no specific computational or theoretical investigations focused on the reaction mechanisms of the compound (3-Bromo-2-methoxybenzyl)hydrazine.

Therefore, section 5.6. Reaction Mechanism Investigations via Computational Modeling cannot be populated with the requested detailed research findings and data tables.

Searches for computational studies on related hydrazine derivatives and their reaction mechanisms, such as hydrolysis, ozonation, and complex formation, have been conducted. nih.govresearchgate.netnih.govresearchgate.netrsc.orgnih.gov However, the strict requirement to focus solely on (3-Bromo-2-methoxybenzyl)hydrazine prevents the inclusion of this more general information.

Further research in the field of computational chemistry is required to elucidate the specific reaction mechanisms of (3-Bromo-2-methoxybenzyl)hydrazine. Such studies would provide valuable insights into its reactivity, stability, and potential applications.

Applications of 3 Bromo 2 Methoxybenzyl Hydrazine in Organic Synthesis

As a Building Block for Complex Molecules

The unique combination of a reactive hydrazine (B178648) and a functionalized aromatic ring makes (3-Bromo-2-methoxybenzyl)hydrazine a valuable starting material for the synthesis of intricate molecular structures.

Hydrazine and its derivatives are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocycles. The hydrazine moiety can act as a dinucleophile, reacting with suitable electrophiles to form stable ring systems. It is anticipated that (3-Bromo-2-methoxybenzyl)hydrazine would serve as a key reagent in the construction of various heterocyclic cores, such as pyrazoles, indazoles, and pyridazines.

For instance, in a reaction analogous to the Knorr pyrazole (B372694) synthesis, (3-Bromo-2-methoxybenzyl)hydrazine could react with 1,3-dicarbonyl compounds to yield N-benzylated pyrazoles. The presence of the 3-bromo-2-methoxy-substituted phenyl ring introduces functionality that can be used for further synthetic modifications or to modulate the pharmacological properties of the final molecule. The synthesis of various heterocyclic hydrazides has been shown to be a viable pathway to new compounds with potential biological activity. nih.govnih.gov Similarly, hydrazine hydrate (B1144303) is a key reagent in the conversion of oxazoles into imidazole (B134444) derivatives. wisdomlib.org

Table 1: Plausible Heterocyclic Systems from (3-Bromo-2-methoxybenzyl)hydrazine

Reactant Heterocyclic Product Reaction Type
1,3-Diketone N-Substituted Pyrazole Condensation
β-Ketoester N-Substituted Pyrazolone Condensation
α,β-Unsaturated Nitrile N-Substituted Aminopyrazole Michael Addition/Cyclization

This table represents potential reactions based on the known reactivity of hydrazine derivatives.

The development of methods to construct complex three-dimensional structures like spirocycles and polycyclic frameworks is a significant goal in organic synthesis. While direct application of (3-Bromo-2-methoxybenzyl)hydrazine for this purpose is not documented, its derivatives can be envisioned as key intermediates in multi-step sequences. For example, methods for synthesizing spirocyclic pyrrolidinoindolines have been developed that rely on the cyclization of tryptamine (B22526) derivatives. mit.edu A building block like (3-Bromo-2-methoxybenzyl)hydrazine could be incorporated into a substrate designed to undergo a cascade or domino reaction, leading to the rapid assembly of a complex polycyclic core. nih.gov The bromo- and methoxy-substituents can play a crucial role in directing these complex cyclizations through electronic and steric effects. nih.gov

Precursor for Aza-Amino Acid Derivatives and Peptidomimetics

Azapeptides are analogs of peptides where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can impart desirable properties, such as increased resistance to proteolytic degradation, leading to improved bioavailability of peptide-based therapeutics. nih.gov N-alkylated hydrazines are the direct precursors to aza-amino acids. kirj.eemdpi.com

(3-Bromo-2-methoxybenzyl)hydrazine is an N-alkylated hydrazine that can serve as a precursor for "aza-phenylalanine" derivatives bearing the specific 3-bromo-2-methoxy substitution pattern. The synthesis of aza-amino acid precursors is often achieved through the alkylation of protected hydrazines. kirj.eekirj.eeresearchgate.net This makes the title compound a ready-made building block for incorporation into peptide chains using solid-phase peptide synthesis (SPPS) techniques. The resulting azapeptide would possess a unique aromatic side chain whose bromine atom could be used as a handle for further functionalization, for example, by attaching reporter tags or other molecular probes.

Table 2: Examples of Aza-Amino Acid Precursor Synthesis via Hydrazine Alkylation

Hydrazine Derivative Alkylating Agent Aza-Amino Acid Precursor Type Reference
N-Fmoc-hydrazine Benzyl (B1604629) bromide Aza-phenylalanine kirj.ee
N-Boc-hydrazine Benzyl iodide Aza-phenylalanine kirj.ee

Role in Targeted C-N Bond Formation Reactions

The primary reactivity of the hydrazine group involves the formation of carbon-nitrogen (C-N) bonds. This is the basis for its use in generating hydrazones and synthesizing heterocycles. More targeted applications include its use in nucleophilic aromatic substitution (SNAr) reactions. For example, 3-aminoindazoles, which are important scaffolds in medicinal chemistry, can be synthesized by reacting ortho-halobenzonitriles with hydrazine. nih.gov In these reactions, the hydrazine acts as a dinucleophile, first displacing the halide and then cyclizing onto the nitrile group to form the indazole ring system. The (3-Bromo-2-methoxybenzyl)hydrazine could be employed in similar strategies, where the benzyl group is pre-installed to afford N-substituted heterocyclic products directly.

Design of Directed C-H Functionalization Strategies

Modern organic synthesis increasingly relies on C-H functionalization, a powerful strategy that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, streamlining synthetic routes. While the hydrazine moiety itself is not typically the primary focus of C-H activation, the broader molecular context in which it is placed is relevant. Strategies for the α-C–H functionalization of tertiary amines have been developed to synthesize important nitrogen-containing compounds. researchgate.net It is conceivable that after (3-Bromo-2-methoxybenzyl)hydrazine is incorporated into a larger molecule to form a tertiary amine derivative, the benzylic C-H bonds could be targeted for functionalization, providing a late-stage route to introduce additional complexity.

Intermediate in the Synthesis of Specific Aromatic Compounds

The substituted benzene (B151609) ring of (3-Bromo-2-methoxybenzyl)hydrazine is a key feature that allows its use as an intermediate in the synthesis of other specific aromatic compounds. The bromine atom is a particularly versatile functional group, serving as a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis for creating C-C and C-heteroatom bonds.

Following the incorporation of the (3-Bromo-2-methoxybenzyl)hydrazine moiety into a target structure, the bromine atom can be readily transformed.

Suzuki Coupling: Reaction with a boronic acid to introduce a new aryl or vinyl group.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkyne substituent.

This two-stage approach—first introducing the benzylhydrazine (B1204620) unit and then modifying the aromatic ring—provides a flexible strategy for creating libraries of complex aromatic compounds for screening in drug discovery and materials science. The influence of substituents on the electrophilic substitution of benzene rings is a well-understood principle that guides these synthetic strategies. msu.edu

Conclusion and Future Research Directions

Summary of Current Understanding

The current understanding of (3-Bromo-2-methoxybenzyl)hydrazine is primarily based on its structural features and the known chemistry of its constituent functional groups: a substituted benzyl (B1604629) group and a hydrazine (B178648) moiety. The presence of a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring at positions 3 and 2 respectively, suggests it is likely an intermediate in the synthesis of more complex molecules. The hydrazine group is a versatile functional group known for its nucleophilicity and its role in the formation of hydrazones and other nitrogen-containing heterocycles, which are significant in medicinal chemistry.

General synthetic routes for substituted benzylhydrazines often involve the reaction of a corresponding benzyl halide with hydrazine hydrate (B1144303). acs.orgchemicalbook.com Therefore, it is plausible that (3-Bromo-2-methoxybenzyl)hydrazine could be synthesized from 3-bromo-2-methoxybenzyl bromide and hydrazine. However, specific reaction conditions, yields, and purification methods for this particular compound are not documented in readily accessible scientific databases.

Identification of Knowledge Gaps

The most significant knowledge gap is the near-total absence of published research specifically on (3-Bromo-2-methoxybenzyl)hydrazine. This includes a lack of information on:

Validated Synthesis and Purification: While a synthetic route can be proposed, no specific, peer-reviewed method has been published. Details regarding reaction optimization, by-product formation, and effective purification techniques are unknown.

Physicochemical Properties: There is no available data on its melting point, boiling point, solubility in various solvents, or its crystalline structure.

Spectroscopic Data: Comprehensive NMR (¹H, ¹³C), IR, and mass spectrometry data have not been published, which are crucial for its unambiguous identification and characterization.

Reactivity Profile: The specific reactivity of the compound, including the influence of the bromo and methoxy substituents on the reactivity of the hydrazine and benzyl moieties, has not been studied.

Biological Activity and Applications: There are no reports on the biological evaluation of (3-Bromo-2-methoxybenzyl)hydrazine or its use in medicinal chemistry or material science.

Promising Avenues for Advanced Research

The structural motifs present in (3-Bromo-2-methoxybenzyl)hydrazine suggest several promising avenues for future research:

Synthesis and Characterization: A fundamental starting point would be the development and publication of a reliable synthetic protocol and the complete spectroscopic characterization of the compound.

Derivative Synthesis: The hydrazine moiety provides a reactive handle for the synthesis of a library of derivatives, such as hydrazones, pyrazoles, and other heterocyclic systems. These derivatives could then be screened for biological activity.

Medicinal Chemistry Exploration: Given that many hydrazine derivatives exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties, (3-Bromo-2-methoxybenzyl)hydrazine could serve as a valuable scaffold for the design of new therapeutic agents. The specific substitution pattern on the benzene ring may offer unique structure-activity relationships.

Material Science Applications: The aromatic and heteroatomic nature of the compound could be explored for applications in material science, for instance, as a building block for polymers or as a ligand in coordination chemistry.

Potential for Integration with Emerging Synthetic Methodologies

Modern synthetic methodologies could be applied to explore the chemistry of (3-Bromo-2-methoxybenzyl)hydrazine and its derivatives more efficiently. For example, flow chemistry could be utilized for a safer and more scalable synthesis, especially when dealing with potentially energetic hydrazine compounds. Furthermore, computational and theoretical studies could predict the reactivity, spectroscopic properties, and potential biological activities of its derivatives, thus guiding experimental work. rsc.org High-throughput screening of a library of its derivatives could rapidly identify compounds with interesting biological profiles.

Q & A

What are the optimal synthetic routes for (3-Bromo-2-methoxybenzyl)hydrazine, and how can reaction conditions be controlled to maximize yield and purity?

Basic
The synthesis of brominated hydrazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like (2-bromobenzyl)hydrazine are synthesized via reaction of bromobenzyl halides with hydrazine hydrate under controlled conditions . Key parameters include:

  • Temperature : Maintaining low temperatures (0–5°C) during diazotization minimizes side reactions .
  • pH control : Adjusting pH to ~6–7 during hydrazine formation optimizes nucleophilic attack .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as seen in related hydrazine derivatives .
    For (3-Bromo-2-methoxybenzyl)hydrazine, substituting 3-bromo-2-methoxybenzyl chloride with hydrazine hydrate in a polar aprotic solvent (e.g., DMF) could be explored, with monitoring via TLC or HPLC to track progress.

What spectroscopic and analytical techniques are most effective for characterizing (3-Bromo-2-methoxybenzyl)hydrazine?

Basic
Characterization requires a multi-technique approach:

  • Elemental analysis : Confirms stoichiometry (C, H, N) with a Perkin-Elmer 240 analyzer .
  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–Br at ~550 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves methoxy (–OCH₃) and benzyl proton environments .
  • X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., C–H···O/π stacking in monoclinic crystals) .
  • UV-Vis : Detects conjugation effects from the methoxy and bromo substituents .

How do computational methods like DFT aid in understanding the electronic structure and reactivity of (3-Bromo-2-methoxybenzyl)hydrazine?

Advanced
Density Functional Theory (DFT) provides insights into:

  • Frontier molecular orbitals (FMO) : HOMO-LUMO gaps predict reactivity; lower gaps (e.g., ~3.5 eV) suggest higher electrophilicity .
  • Molecular electrostatic potential (MEP) : Highlights nucleophilic (methoxy oxygen) and electrophilic (bromine) sites .
  • Reaction pathways : Simulates intermediates in condensation or substitution reactions, as demonstrated in hydrazine-catalyzed metathesis studies .
    For example, B3LYP/6-31G* calculations can model the stability of hydrazone intermediates formed during derivatization .

What strategies can resolve contradictions in biological activity data of (3-Bromo-2-methoxybenzyl)hydrazine derivatives across studies?

Advanced
Discrepancies may arise from structural variations or assay conditions. Mitigation strategies include:

  • Structural optimization : Compare IC₅₀ values of derivatives with substituent changes (e.g., methoxy vs. hydroxy groups) .
  • Standardized assays : Use consistent cell lines (e.g., HEPG2-1 for liver cancer) and protocols (e.g., MTT assays) .
  • Molecular docking : Validate interactions with target proteins (e.g., DNA gyrase for antibacterial activity or 1BNA for DNA binding) .
    For instance, pyrazolo[1,5-a]pyrimidine derivatives showed IC₅₀ = 2.70 µM against HEPG2-1, whereas thiadiazoles were less active, highlighting substituent effects .

How can reaction kinetics and mechanistic studies inform the design of novel hydrazine-based catalysts or intermediates?

Advanced
Kinetic profiling and mechanistic insights enable optimization:

  • Rate-determining steps : In hydrazine-catalyzed metathesis, cycloreversion barriers dictate catalyst design (e.g., [2.2.2]-bicyclic hydrazines lower activation energy) .
  • pH dependence : Protonation states influence nucleophilic attack; studies on similar compounds show optimal reactivity at neutral pH .
  • Catalyst screening : Test hydrazines with varying electron-withdrawing groups (e.g., –CF₃ vs. –Br) to modulate Lewis acidity .

What are the key structural features of (3-Bromo-2-methoxybenzyl)hydrazine that influence its reactivity in organic synthesis?

Basic
Critical structural factors include:

  • Bromine substituent : Facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) .
  • Methoxy group : Enhances electron density on the aromatic ring, directing electrophilic attack to the para position .
  • Hydrazine moiety : Participates in condensation (e.g., hydrazone formation) and redox reactions .
    Crystallographic data for analogs show planar hydrazine linkages, enabling π-stacking and stabilizing intermediates .

What methodologies are employed to evaluate the potential pharmacological applications of (3-Bromo-2-methoxybenzyl)hydrazine derivatives?

Advanced
Pharmacological assessment involves:

  • In vitro screening : Antiproliferative activity against cancer cell lines (e.g., HEPG2-1) via dose-response curves .
  • Molecular docking : Simulate binding to receptors like S. aureus 4ALI or lung cancer 1X2J using ArgusLab .
  • ADMET profiling : Predict log P values (lipophilicity) and metabolic stability using software like SwissADME .
    For example, hydrazine derivatives with log P < 3 showed better membrane permeability in docking studies .

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